![molecular formula C6H7F3N2S B2470898 Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine CAS No. 644950-35-6](/img/structure/B2470898.png)
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the trifluoromethyl group and the thiazol ring. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Scientific Research Applications
Synthesis and Chemical Reactions
- Reactions with Nucleophiles and Binucleophiles : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, related to the compound , react with nucleophiles like methanol, p-toluidine, phenylhydrazine, and others, forming various heterocyclic N-substituted 2-aminopyridine derivatives and trifluoromethyl-containing heterocycles (Sokolov & Aksinenko, 2010).
- Enantiomerically Pure Thiazole Derivatives : Research on enantiomerically pure thiazole derivatives, which are structurally related, shows their potential in forming optically active spirocyclic cycloadducts, useful in stereoselective synthesis (Gebert & Heimgartner, 2002).
Biological and Therapeutic Applications
- Potential Therapeutic Agents : A study on bi-heterocycles containing a 1,3-thiazole showed potential in treating Alzheimer's disease and diabetes. These compounds exhibited notable enzyme inhibitory activity, indicating their therapeutic interest (Ramzan et al., 2018).
- Antimicrobial and Cytotoxic Activity : Benzimidazole derivatives containing the thiazole moiety have shown promising results in antimicrobial and cytotoxic activity studies, highlighting their potential as anticancer agents (Nofal et al., 2014).
Future Directions
The future directions for research on “Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” could include exploring its potential applications in pharmaceuticals and agrochemicals, given the importance of the trifluoromethyl group in these fields . Further studies could also focus on developing more efficient synthesis methods for this compound .
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been known to interact with neurotransmitter receptors .
Mode of Action
It’s worth noting that fluoxetine, a compound with a similar trifluoromethyl group, is known to block the reuptake of serotonin by inhibiting the reuptake transporter protein . This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Biochemical Pathways
Compounds with similar structures have been associated with the serotonergic neurotransmission pathway .
Result of Action
Compounds with similar structures have been associated with enhanced serotonergic neurotransmission .
properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-10-2-5-11-4(3-12-5)6(7,8)9/h3,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTAJXFTZWVRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.